molecular formula C14H13FO3 B14322323 [2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol CAS No. 106203-27-4

[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol

Cat. No.: B14322323
CAS No.: 106203-27-4
M. Wt: 248.25 g/mol
InChI Key: JQLKTGYVXDLFLT-UHFFFAOYSA-N
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Description

[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol is an organic compound with the molecular formula C14H13FO3 It is a fluorinated aromatic alcohol, characterized by the presence of both fluorine and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol typically involves the reaction of 4-fluorophenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are also scaled up, often involving automated chromatography systems and crystallization units to handle large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the methoxy group increases its solubility in organic solvents. These features make it a valuable compound for various research and industrial applications .

Properties

CAS No.

106203-27-4

Molecular Formula

C14H13FO3

Molecular Weight

248.25 g/mol

IUPAC Name

[2-(4-fluorophenoxy)-4-methoxyphenyl]methanol

InChI

InChI=1S/C14H13FO3/c1-17-13-5-2-10(9-16)14(8-13)18-12-6-3-11(15)4-7-12/h2-8,16H,9H2,1H3

InChI Key

JQLKTGYVXDLFLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CO)OC2=CC=C(C=C2)F

Origin of Product

United States

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